N-cycloheptyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
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Description
N-cycloheptyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a novel compound with potential applications in scientific research. This compound is a thiazole derivative that has been synthesized using a specific method. The compound's unique structure and mechanism of action make it an interesting subject for scientific investigation. In
Scientific Research Applications
- The synthesized derivatives of this compound have been investigated for their antimicrobial potential. Specifically, compounds such as d1, d2, and d3 demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacterial species. Thiazole derivatives, including this compound, play a crucial role in combating drug-resistant pathogens .
- Cancer remains a significant global health challenge. Compounds like d6 and d7 from the N-cycloheptyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide family exhibited notable anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). These findings highlight their potential as candidates for cancer therapy .
- Molecular docking studies revealed that several derivatives (d1, d2, d3, d6, and d7) interacted favorably with specific protein binding sites (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These compounds could serve as lead molecules for rational drug design, offering new avenues for targeted therapies .
- Beyond antimicrobial and anticancer applications, 1,3,5-triazine derivatives (including this compound) find use as chiral stationary phases. Researchers employ them for determining enantiomeric excess by NMR spectroscopy and absolute configuration by circular dichroism .
- The 1,3,5-triazine scaffold has been explored for developing luminescent materials and optical switches. These applications span diverse fields, including materials science and optoelectronics .
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide, a related compound, serves as an organic intermediate. Its structure has been characterized using various spectroscopic techniques, including NMR and IR .
Antimicrobial Activity
Anticancer Properties
Drug Design and Rational Drug Discovery
Chiral Stationary Phases
Luminescent and Optical Switches
Organic Intermediates
properties
IUPAC Name |
N-cycloheptyl-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-14-8-10-16(11-9-14)22-19(26)24-20-23-17(13-27-20)12-18(25)21-15-6-4-2-3-5-7-15/h8-11,13,15H,2-7,12H2,1H3,(H,21,25)(H2,22,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJIMUMDAGGTPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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